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Compound of Interest

2-Methyl-6-(4-methylpiperazin-1-
Compound Name:
ylaniline

cat. No.: B12818050

Strategic Analysis & Material Verification

Critical Note on Starting Materials: The request specified 2-Methyl-6-(4-methylpiperazin-1-
yl)aniline as the starting material. A structural analysis of Dasatinib reveals that this specific
aniline is not a substructure of the drug. Dasatinib contains:

e A 2-Chloro-6-methylaniline moiety (The "Left-Hand" Amide fragment).[1][2][3]

e A 2-Methyl-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine moiety (The "Right-Hand"
Heterocycle).[1][4]

Using "2-Methyl-6-(4-methylpiperazin-1-yl)aniline" would result in a structural analog with
incorrect substitution patterns (methyl vs. chloro on the phenyl ring; aniline attachment vs.
pyrimidine attachment).

Corrected Synthetic Strategy: This protocol follows the Convergent Amide Coupling Route
(Route B from BMS patents), which is preferred for high purity and yield. It involves the
coupling of 2-Chloro-6-methylaniline with the fully elaborated Thiazole-Pyrimidine-Piperazine
Carboxylic Acid.[3]

Key Precursors:

o Fragment A (Aniline): 2-Chloro-6-methylaniline (CAS: 87-63-8).
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+ Fragment B (Acid): 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-
yl)amino)thiazole-5-carboxylic acid.

Retrosynthetic Pathway (Visualized)

The following diagram illustrates the convergent assembly of Dasatinib, highlighting the correct
placement of the piperazine and aniline moieties.

2-Aminothiazole-5-carboxylate 4,6-Dichloro-2-methylpyrimidine 1-(2-Hydroxyethyl)piperazine
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Figure 1: Convergent Retrosynthesis of Dasatinib. Note the exclusion of the user-specified
aniline in favor of the structurally required 2-chloro-6-methylaniline.

Detailed Experimental Protocol

This protocol details the final coupling stage, assuming the preparation of the key carboxylic
acid intermediate (Fragment B) has been completed.

Reaction Overview:
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e R-COOH: 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-
carboxylic acid.

e Ar-NH2: 2-Chloro-6-methylaniline.[1][2][3][4]

Reagent MW ( g/mol ) Equiv.[1][4][5] Mass/Vol Role
Thiazole-
Pyrimidine Acid 364.42 1.0 100g Limiting Reagent
(Frag B)
2-Chloro-6-
methylaniline 141.59 1.2 4.66 g Nucleophile
(Frag A)
HATU 380.23 1.3 135¢g Coupling Agent
DIPEA (Hinig's
129.24 2.5 11.9mL Base
Base)
DMF
- - 100 mL Solvent
(Anhydrous)
Quench/Precipita
Water 18.02 - 500 mL i
ion

1. Reaction Setup:

e To a clean, dry 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen
inlet, and internal thermometer, charge 10.0 g of the Thiazole-Pyrimidine Acid.

e Add 100 mL of anhydrous DMF. Stir at room temperature (20—25°C) until a fine suspension
or partial solution is achieved.

e Add 11.9 mL of DIPEA. The mixture may clarify slightly.
2. Activation:

e Cool the mixture to 0-5°C using an ice/water bath.
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Add 13.5 g of HATU portion-wise over 10 minutes, maintaining the internal temperature
below 10°C.

Stir the activated ester mixture at 0-5°C for 30 minutes. Mechanism: HATU generates the
highly reactive O-7-azabenzotriazole active ester.

. Coupling:

Add 4.66 g of 2-Chloro-6-methylaniline dropwise (if liquid) or portion-wise.

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).

Stir continuously for 12—-16 hours.

. In-Process Control (IPC):

Method: HPLC or TLC (Mobile Phase: 10% MeOH in DCM).

Criteria: Consumption of Acid starting material (< 2%).[6]

. Work-up & Isolation:

Slowly pour the reaction mixture into 500 mL of ice-cold water under vigorous stirring.
Dasatinib free base will precipitate as a white to off-white solid.

Stir the slurry for 1 hour to ensure complete precipitation and removal of DMF.

Filter the solid using a Buchner funnel.

Wash 1: Water (3 x 50 mL) to remove residual DMF and DIPEA salts.

Wash 2: Ethanol (1 x 20 mL, cold) to displace water and remove minor organic impurities.

. Drying & Purification:

Dry the wet cake in a vacuum oven at 45-50°C for 24 hours.

Recrystallization (Optional for Pharma Grade): Dissolve crude solid in boiling methanol/water
(80:20), hot filter, and cool slowly to 4°C.
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Yield: Expected yield is 80-85% (approx. 11.5-12.2 g). Appearance: White to off-white
crystalline powder.

Analytical Profile (Quality Control)

To ensure the synthesized product is Dasatinib, verify against these parameters.

Parameter Specification Notes
HPLC Purity > 99.0% Area % at 254 nm
Characteristic Cl isotope
Mass Spec (ESI+) m/z = 488.2 [M+H]+
pattern (3:1)
Amide NH protons are
1H NMR (DMSO-d6) 0 11.5 (s, 1H), 9.9 (s, 1H) _ _
diagnostic
Melting Point 280-286°C Distinctive high MP

Troubleshooting Guide:
e Low Yield:[6] Ensure DMF is anhydrous; water hydrolyzes the HATU active ester.

 Sticky Solid: If the product oils out upon water addition, the DMF content is too high. Add
water more slowly or use a 1:1 Ethanol/Water mix for precipitation.

» Impurity (Retained Ester): If the active ester does not react, the aniline might be old/oxidized.
Distill 2-Chloro-6-methylaniline before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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